molecular formula C8H10Cl3N B13583647 [(2,5-Dichlorophenyl)methyl](methyl)aminehydrochloride

[(2,5-Dichlorophenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13583647
M. Wt: 226.5 g/mol
InChI Key: AQMZVZGHEAQELO-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)methylaminehydrochloride is a chemical compound with the molecular formula C8H10Cl3N. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)methylaminehydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of (2,5-Dichlorophenyl)methylaminehydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl)methylaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2,5-Dichlorophenyl)methylaminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)methylaminehydrochloride
  • (3,5-Dichlorophenyl)methylaminehydrochloride
  • (2,5-Dichlorophenyl)ethylaminehydrochloride

Uniqueness

(2,5-Dichlorophenyl)methylaminehydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H

InChI Key

AQMZVZGHEAQELO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)Cl.Cl

Origin of Product

United States

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